5-Methoxypyridin-3-amine
Overview
Description
5-Methoxypyridin-3-amine is an organic compound with the molecular formula C6H8N2O . It belongs to the class of pyridine derivatives . It is mainly used in laboratory chemicals for scientific research and development .
Molecular Structure Analysis
The molecular structure of 5-Methoxypyridin-3-amine consists of a pyridine ring with a methoxy group (-OCH3) attached to the 5th carbon and an amine group (-NH2) attached to the 3rd carbon . The average mass of the molecule is 124.141 Da .Physical And Chemical Properties Analysis
5-Methoxypyridin-3-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 35.3±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 108.9±3.0 cm3 .Scientific Research Applications
Pharmacology: Antimicrobial Agents
5-Methoxypyridin-3-amine has been utilized in the synthesis of bidentate Schiff base ligands, which are then used to prepare metal complexes with antimicrobial properties . These complexes have shown potential as therapeutic agents against microbial infections.
Material Science: High-Throughput Screening Kits
In material science, this compound is used in the development of high-throughput screening kits for copper C-N cross-coupling reactions . These kits are essential for accelerating the discovery of new materials and chemical processes.
Chemical Synthesis: Precursor for PI3K Inhibitors
5-Methoxypyridin-3-amine serves as a reagent in the synthesis of thienopyrimidines, which are potent and selective PI3K inhibitors . These inhibitors are significant in the study of cell growth and cancer research.
Agriculture: Antimicrobial Metal Complexes
The compound’s derivatives, specifically its Schiff base ligands, are synthesized and used to create Cu(II) and Co(II) metal complexes with applications as antimicrobial agents in agriculture . These agents can help protect crops from bacterial and fungal diseases.
Environmental Studies: Carotenoid Extraction Optimization
While not directly related to 5-Methoxypyridin-3-amine, studies on the extraction of carotenoids have been conducted to improve efficiency, which is crucial for environmental impact assessments and the development of sustainable processes .
Biochemistry: Biogenic Amines Study
In biochemistry, the study of biogenic amines, which are low molecular weight organic nitrogen compounds, is essential. 5-Methoxypyridin-3-amine could potentially be involved in the synthesis or analysis of these compounds due to its structural similarity and reactivity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methoxypyridin-3-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is known that the compound interacts with the enzyme, potentially inhibiting its activity .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides .
Result of Action
Given its target, it is likely that the compound could potentially reduce the production of beta-amyloid peptides, which could have implications for the treatment of alzheimer’s disease .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
properties
IUPAC Name |
5-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507430 | |
Record name | 5-Methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridin-3-amine | |
CAS RN |
64436-92-6 | |
Record name | 5-Methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxypyridin-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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